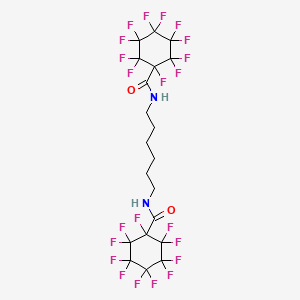![molecular formula C19H21BrN2O3 B15018049 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15018049.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a bromo and methoxy substituted phenoxy group, an ethylphenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid . This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 4-ethylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenoxy derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromo group can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methoxyphenol: A simpler compound with similar functional groups but lacking the acetohydrazide moiety.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H21BrN2O3 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-4-14-5-7-15(8-6-14)13(2)21-22-19(23)12-25-18-10-9-16(24-3)11-17(18)20/h5-11H,4,12H2,1-3H3,(H,22,23)/b21-13+ |
InChI-Schlüssel |
HEGMLVBPEFAUQH-FYJGNVAPSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)/C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)OC)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)

![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)
![5-(4-methoxyphenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15018018.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018024.png)
![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)
![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)
